[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Overview
Description
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or esters within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidinone and pyrrolone share structural similarities with [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid and exhibit similar biological activities.
Cyclopropyl-containing compounds: These compounds, such as cyclopropylamines, also feature the cyclopropyl group and are studied for their unique chemical properties.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and an acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)methyl-cyclopropylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)13-5-4-10(6-13)7-14(8-12(16)17)11-2-3-11/h10-11H,2-8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZFULHLKNBHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188259 | |
Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-85-9 | |
Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]-N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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